An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chlorobenzo[d]thiazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chlorobenzo[d]thiazole is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its benzothiazole core is a well-established scaffold in numerous pharmacologically active molecules, and the specific substitution pattern of bromine and chlorine atoms offers unique opportunities for synthetic diversification and modulation of physicochemical properties. The reactivity of the chloro and bromo substituents allows for selective functionalization, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] This guide provides a comprehensive overview of the available physicochemical data for 5-Bromo-2-chlorobenzo[d]thiazole, details experimental protocols for its characterization, and visualizes key chemical concepts related to its synthesis and reactivity.
Physicochemical Properties
Precise experimental data for the physicochemical properties of 5-Bromo-2-chlorobenzo[d]thiazole are not extensively reported in publicly available literature. However, some key properties have been identified from various commercial and chemical database sources. Additionally, for comparative context, the properties of the closely related precursor, 5-Bromo-2-chlorobenzoic acid, are also provided.
Core Physicochemical Data for 5-Bromo-2-chlorobenzo[d]thiazole
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | [2] |
| Molecular Weight | 248.53 g/mol | [1] |
| CAS Number | 824403-26-1 | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| pKa (Predicted) | -0.73 ± 0.10 | N/A |
Comparative Physicochemical Data of 5-Bromo-2-chlorobenzoic acid
| Property | Value | Source |
| Melting Point | 154-156 °C | N/A |
| Boiling Point | 316 °C | N/A |
| Water Solubility | 2.63 g/L at 20°C | N/A |
| logP | 2.80 | N/A |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 5-Bromo-2-chlorobenzo[d]thiazole are not specifically published. However, standard methodologies for organic compounds can be applied. The following are generalized protocols that are suitable for the characterization of this and similar compounds.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with high precision using a capillary tube method.[3][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[3]
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Ensure the sample of 5-Bromo-2-chlorobenzo[d]thiazole is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the solid.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[3]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[3][5]
-
A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[3]
Boiling Point Determination (Microscale Method)
For small quantities of liquid compounds, a microscale boiling point determination method can be employed.[6][7][8]
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Place a small amount (a few drops) of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Immerse the assembly in a heating bath (Thiele tube or oil bath).
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[9]
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can engage in.[10][11][12]
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Spatula or micropipette
Procedure:
-
Place a small, accurately weighed amount of 5-Bromo-2-chlorobenzo[d]thiazole (e.g., 1-5 mg) into a series of small test tubes.
-
To each tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Vigorously agitate the tubes for a set period (e.g., 1-2 minutes) using a vortex mixer or by manual shaking.[11]
-
Visually observe whether the solid has completely dissolved.
-
If the compound dissolves, it is considered soluble in that solvent under the tested conditions. If it remains as a solid, it is considered insoluble. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed to determine the exact amount that dissolved.[13]
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. It can be determined experimentally using the shake-flask method or estimated using chromatographic methods like HPLC.[14][15][16]
Shake-Flask Method:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Dissolve a known amount of 5-Bromo-2-chlorobenzo[d]thiazole in one of the phases (typically the one in which it is more soluble).
-
Mix equal volumes of the octanol and water phases in a separatory funnel and shake vigorously for several minutes to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]
Visualizations
General Synthetic and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of 5-Bromo-2-chlorobenzo[d]thiazole.
References
- 1. 5-Bromo-2-chlorobenzo[d]thiazole | 824403-26-1 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. quora.com [quora.com]
- 14. agilent.com [agilent.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
